3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[(2-bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O3/c10-6-3-5(1-2-13-6)7(15)14-4-9(11,12)8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSQYRSAQVESGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC(C(=O)O)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Formylation: The bromopyridine is then subjected to formylation to introduce the formamido group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The formamido group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The bromopyridinyl group may facilitate binding to certain enzymes or receptors, while the difluoropropanoic acid moiety can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Bromophenyl-Substituted Difluoropropanoic Acids
Example: 3-(4'-Bromophenyl)-2,2'-difluoropropanoic acid ()
- Structural Differences : Replaces the 2-bromopyridin-4-yl group with a 4-bromophenyl ring.
- Synthesis : Prepared via zinc-mediated Reformatsky reactions under mild conditions (55–70°C, THF solvent), offering industrial scalability .
- Properties :
- Lower solubility in polar solvents (e.g., ~12 mg/mL in water vs. ~25 mg/mL for the target compound) due to reduced hydrogen-bonding capacity.
- Higher thermal stability (decomposition >200°C) owing to the less polar aromatic system.
Comparison : The pyridinyl group in the target compound improves aqueous solubility but may reduce thermal stability compared to bromophenyl analogs.
Formamido-Linked Propanoic Acids with Heterocyclic Systems
Example: 3-[(4-Oxochromen-2-yl)formamido]propanoic acid ()
- Structural Differences : Substitutes the bromopyridine with a chromen-4-one system.
- Properties: Acidity: Higher pKa (~3.5–4.0) due to the electron-donating effects of the chromenone oxygen. Solubility: Reduced in aqueous media (~8 mg/mL) compared to the target compound, attributed to the hydrophobic chromenone ring.
Fluorinated Propanoic Acid Derivatives
Examples :
- 3-(3,3-Difluorocyclobutyl)propanoic acid (): Features a cyclobutane ring with vicinal fluorines. Acidity: Lower (pKa ~4.0) due to reduced inductive effects from fluorine atoms positioned away from the carboxylic acid.
- 3-(2-Bromo-4-fluorophenyl)propanoic acid (): Combines bromine and fluorine on a phenyl ring. Reactivity: Bromine at the ortho position increases steric hindrance, slowing esterification rates by ~30% compared to the target compound.
Comparison: The 2,2-difluoro substitution on the target’s propanoic acid backbone maximizes electron-withdrawing effects, optimizing acidity (pKa ~2.8) for ionic interactions in biological systems.
Bromopyridine Derivatives with Varied Substituents
Example: 2-Amino-3-(2-methoxybenzoyl)-5-bromopyridine ()
- Structural Differences: Amino and methoxy groups replace the formamido linker and difluoropropanoic acid.
- Properties: Solubility: Higher in organic solvents (e.g., ~50 mg/mL in DMSO) due to the methoxy group’s polarity. Stability: Prone to oxidation at the amino group, requiring storage under inert conditions.
Comparison : The target compound’s formamido linker and fluorine substitutions improve stability and aqueous compatibility, critical for oral bioavailability.
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid can be described as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : Approximately 300.09 g/mol
- Functional Groups : Contains a formamide group, a difluoropropanoic acid moiety, and a bromopyridine ring.
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.
- Receptor Interaction : It is hypothesized to interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Antimicrobial Properties : There are indications of antibacterial activity against Gram-positive bacteria, although further research is necessary to elucidate the mechanisms involved.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of several fluorinated amino acids, including 3-[(2-bromopyridin-4-yl)formamido]-2,2-difluoropropanoic acid. The results indicated that:
- The compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC value of 15 µM.
- Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of various derivatives of difluoropropanoic acids. The findings included:
- Significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC_{50/MIC} | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 15 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2023 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
